1,3-Dimethyl-8-azaxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Application: Antioxidant and Anticancer Agent

Scientific Field: Pharmacology Application Summary: 1,3-Dimethyl-8-azaxanthin is studied for its potent antioxidant properties, which contribute to its use as a nutritional supplement and anticancer agent . It is known to prevent diabetes, cardiovascular diseases, and neurodegenerative disorders, and also stimulates immunization . Methods of Application: The compound is often administered orally in the form of tablets, capsules, or syrups. Stability studies are crucial for ensuring the compound’s efficacy throughout its shelf life, and involve thermal and nonthermal techniques . Results Summary: Astaxanthin, the derivative of 1,3-Dimethyl-8-azaxanthin, has shown to enhance bioavailability in animals and humans, leading to improved health outcomes .

Cancer Therapy: USP28 Inhibition

Scientific Field: Oncology Application Summary: The triazolopyrimidine derivatives of 1,3-Dimethyl-8-azaxanthin have been identified as potent inhibitors of USP28, a protein associated with the development of various malignancies . Methods of Application: Synthesis and biological evaluation of these derivatives involve in vitro assays to determine inhibitory concentration (IC50) and binding affinity (Kd) . Results Summary: One particular derivative, compound 19, showed high selectivity and potency against USP28, with an IC50 of 1.10 ± 0.02 μmol/L and Kd of 40 nmol/L .

Material Science: Supramolecular Architecture

Neuroscience: Neuroprotection and Anti-inflammatory Activity

Scientific Field: Neuroscience Application Summary: Research has indicated the potential of triazole-pyrimidine hybrids of 1,3-Dimethyl-8-azaxanthin in neuroprotection and anti-inflammatory activity within human microglia and neuronal cell models . Methods of Application: Experimental procedures involve the synthesis of these hybrids and their pharmacological evaluation on cell models to assess neuroprotective and anti-inflammatory effects . Results Summary: The studies have shown promising results in using these compounds for neuroprotection, suggesting a new avenue for treating neurological conditions .

Food Science: Stability in Delivery Systems

Scientific Field: Food Science Application Summary: The stability of astaxanthin, a derivative of 1,3-Dimethyl-8-azaxanthin, in various delivery systems is critical for its application in food products . Methods of Application: Stability is enhanced by using a combination of materials, which is significant for maintaining the efficacy of astaxanthin in food applications . Results Summary: The joint use of materials has been shown to significantly enhance the stability of astaxanthin delivery systems, ensuring its effectiveness in food products .

Chemistry: Synthesis of Novel Derivatives

Scientific Field: Chemistry Application Summary: The synthesis of novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives of 1,3-Dimethyl-8-azaxanthin has been explored for their anticancer activity . Methods of Application: The synthesis involves creating new chemotypes and evaluating their anticancer activity through various biological assays . Results Summary: These novel derivatives have shown potential in anticancer activity, providing a foundation for further development of cancer therapeutics .

Crystallography: Determining Molecular Structure

Scientific Field: Crystallography Application Summary: 1,3-Dimethyl-8-azaxanthin has been utilized to determine crystal and molecular structures via X-ray diffraction . This application is crucial for understanding the compound’s potential interactions and stability in various environments. Methods of Application: The process involves crystallizing the compound and then bombarding it with X-rays. The diffraction pattern is analyzed to deduce the three-dimensional structure. Results Summary: The analysis provides detailed insights into the molecular geometry, which is essential for designing drugs and materials with specific properties.

Diabetes Management: Antioxidant Activity

Scientific Field: Endocrinology Application Summary: Derivatives of 1,3-Dimethyl-8-azaxanthin have shown significant antioxidant effects, which are beneficial in managing vascular complications associated with diabetes . Methods of Application: These derivatives are synthesized and their antioxidant activity is evaluated using in vitro assays like DPPH and ABTS radical scavenging ability tests. Results Summary: The compounds have demonstrated improved antioxidant effects compared to the parent compound, theophylline, indicating their potential as therapeutic agents in diabetes management .

Enzyme Inhibition: Urate Oxidase Interaction

Scientific Field: Biochemistry Application Summary: The compound has been studied for its interaction with urate oxidase, an enzyme responsible for the degradation of uric acid . Methods of Application: Molecular docking studies are conducted to understand the binding behavior of 1,3-Dimethyl-8-azaxanthin with the enzyme. Results Summary: The studies help in identifying potential inhibitors that can modulate the enzyme’s activity, which is relevant for conditions like gout.

Cancer Research: USP28 Inhibition

Scientific Field: Oncology Application Summary: [1,2,3]Triazolo[4,5-d]pyrimidine derivatives of the compound have been identified as potent inhibitors of USP28, a deubiquitinase involved in cancer progression . Methods of Application: Synthesis and biological evaluation of these derivatives involve assessing their inhibitory concentration and binding affinity. Results Summary: Particularly, one derivative showed high selectivity and potency against USP28, suggesting its potential as a therapeutic agent .

Supramolecular Chemistry: Binding Behavior

Scientific Field: Supramolecular Chemistry Application Summary: The binding behavior of 4,6-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione has been explored for creating supramolecular architectures . Methods of Application: Complexes are synthesized with divalent cations and characterized to understand their binding behavior. Results Summary: The study resulted in the formation of dinuclear complexes and one-dimensional polymers, demonstrating the compound’s versatility in forming different structural motifs .

Pharmacology: Antiproliferative Activity

Scientific Field: Pharmacology Application Summary: A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety have been evaluated for their antiproliferative activity against various cancer cell lines . Methods of Application: The derivatives are synthesized and their antiproliferative activity is assessed using the MTT assay. Results Summary: Most of the synthesized compounds demonstrated moderate to good activity against the selected cancer cell lines, indicating their potential in cancer therapy .

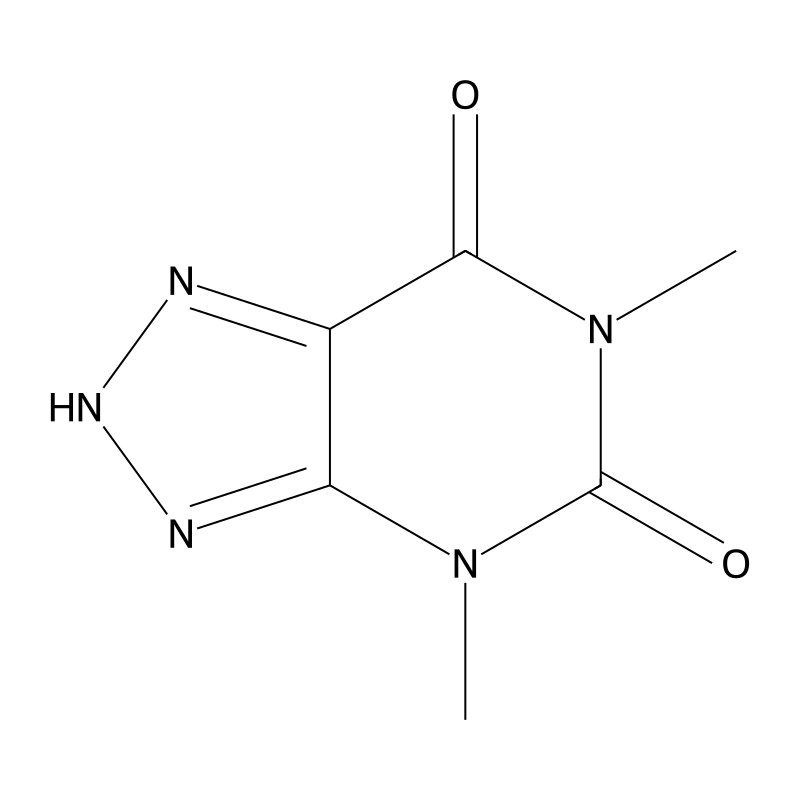

1,3-Dimethyl-8-azaxanthin is a nitrogen-containing derivative of xanthine, specifically an azapurine compound. This compound features a unique structure that includes two methyl groups at the first and third positions and a nitrogen atom replacing the carbon at the eighth position of the xanthine backbone. The presence of nitrogen in the heterocyclic ring alters its chemical properties and biological activities compared to traditional xanthines.

The biological activity of 1,3-Dimethyl-8-azaxanthin has been explored in various contexts, particularly its fluorescence properties which make it a potential probe in enzymatic studies. The compound exhibits moderate biological activity, including potential antioxidant properties due to its structure that allows interaction with reactive oxygen species. Additionally, its derivatives have shown promise in modulating enzyme activity through fluorescence resonance energy transfer techniques .

The synthesis of 1,3-Dimethyl-8-azaxanthin typically involves the methylation of uracil derivatives or other related compounds. One common method includes the reaction of dimethylurea with 8-azapurines under specific conditions to yield the desired product . The synthesis can also involve regioselective N-alkylation processes to achieve specific structural modifications.

1,3-Dimethyl-8-azaxanthin has several applications:

- Fluorescent Probes: Its unique fluorescence properties make it suitable for use as a fluorescent probe in biochemical assays.

- Enzyme Studies: It can be employed in studying enzyme kinetics and mechanisms due to its ability to participate in excited-state proton transfer.

- Antioxidant Research: The compound's potential antioxidant capabilities are being investigated for applications in health and nutrition .

Interaction studies involving 1,3-Dimethyl-8-azaxanthin have focused on its binding affinity with metal ions and proteins. These interactions can significantly affect its fluorescence properties and biological activity. For instance, studies have demonstrated that metal ions can alter the emission spectra of azaxanthines, providing insights into their structural dynamics and potential applications in sensing technologies .

Several compounds share structural similarities with 1,3-Dimethyl-8-azaxanthin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Azaxanthine | Contains nitrogen at position 8 | Exhibits dual emission under specific conditions |

| Caffeine | Methylated xanthine without nitrogen substitution | Stimulant properties; widely consumed |

| Theophylline | Methylated derivative of xanthine | Bronchodilator used in respiratory diseases |

| 1,3-Dimethylxanthine | Methyl groups at positions 1 and 3 | Known as theobromine; found in cocoa |

| 8-Azaguanine | Nitrogen at position 8; similar backbone | Potential use as an antiviral agent |

The uniqueness of 1,3-Dimethyl-8-azaxanthin lies in its specific methylation pattern combined with the nitrogen substitution, which affects both its chemical reactivity and biological functions compared to other similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant